Cas no 143469-22-1 (2-Bromo-5-(trifluoromethyl)thiophene)

2-Bromo-5-(trifluoromethyl)thiophene is a halogenated heterocyclic compound featuring a bromine substituent at the 2-position and a trifluoromethyl group at the 5-position of the thiophene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Stille couplings. The electron-withdrawing trifluoromethyl group enhances its utility in the preparation of fluorinated materials, pharmaceuticals, and agrochemicals. Its high purity and stability under standard conditions ensure consistent performance in demanding applications. The compound is commonly used in research and industrial settings for the development of advanced functional molecules.
2-Bromo-5-(trifluoromethyl)thiophene structure
143469-22-1 structure
Product name:2-Bromo-5-(trifluoromethyl)thiophene
CAS No:143469-22-1
MF:C5H2BrF3S
MW:231.033589839935
MDL:MFCD08461914
CID:859773
PubChem ID:26596761

2-Bromo-5-(trifluoromethyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-BROMO-5-TRIFLUOROMETHYLTHIOPHENE
    • 2-Bromo-5-(trifluoromethyl)thiophene
    • 2-bromo-5-trifluoromethyl-thiophene
    • AC1Q4J1H
    • COMBI-PHOS FCS016
    • CTK4C3664
    • SureCN665922
    • C5H2BrF3S
    • YEOCVAKZWADJPV-UHFFFAOYSA-N
    • NE13947
    • AB45733
    • Thiophene, 2-bromo-5-(trifluoromethyl)-
    • AK321243
    • BB 0261472
    • X4807
    • Z1270255621
    • MFCD08461914
    • CS-0112264
    • EN300-60952
    • DB-063479
    • GEO-03957
    • C72704
    • BS-13312
    • AKOS007930851
    • J-007819
    • DTXSID50650155
    • DTXCID20600905
    • 143469-22-1
    • SCHEMBL665922
    • Z955108298
    • SY179986
    • MDL: MFCD08461914
    • Inchi: 1S/C5H2BrF3S/c6-4-2-1-3(10-4)5(7,8)9/h1-2H
    • InChI Key: YEOCVAKZWADJPV-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C([H])=C(C(F)(F)F)S1

Computed Properties

  • Exact Mass: 229.90127g/mol
  • Monoisotopic Mass: 229.90127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2
  • XLogP3: 3.5

Experimental Properties

  • Boiling Point: 157°C

2-Bromo-5-(trifluoromethyl)thiophene Security Information

2-Bromo-5-(trifluoromethyl)thiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-60952-5.0g
2-bromo-5-(trifluoromethyl)thiophene
143469-22-1 95%
5g
$781.0 2023-05-03
Oakwood
032758-1g
2-Bromo-5-trifluoromethylthiophene
143469-22-1 85%
1g
$220.00 2024-07-19
TRC
B688205-500mg
2-Bromo-5-(trifluoromethyl)thiophene
143469-22-1
500mg
$ 253.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B36980-100mg
2-Bromo-5-(trifluoromethyl)thiophene
143469-22-1 95%
100mg
¥547.0 2022-10-09
Enamine
EN300-60952-10.0g
2-bromo-5-(trifluoromethyl)thiophene
143469-22-1 95%
10g
$1445.0 2023-05-03
Chemenu
CM249413-5g
2-Bromo-5-(trifluoromethyl)thiophene
143469-22-1 95%+
5g
$1356 2022-09-02
Chemenu
CM249413-5g
2-Bromo-5-(trifluoromethyl)thiophene
143469-22-1 95%
5g
$1356 2021-08-04
Matrix Scientific
058082-1g
2-Bromo-5-(trifluoromethyl)thiophene, 95%
143469-22-1 95%
1g
$313.00 2023-09-05
Chemenu
CM249413-1g
2-Bromo-5-(trifluoromethyl)thiophene
143469-22-1 95%+
1g
$462 2023-01-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FN929-50mg
2-Bromo-5-(trifluoromethyl)thiophene
143469-22-1 95+%
50mg
432.0CNY 2021-07-14

Additional information on 2-Bromo-5-(trifluoromethyl)thiophene

Introduction to 2-Bromo-5-(trifluoromethyl)thiophene (CAS No. 143469-22-1)

2-Bromo-5-(trifluoromethyl)thiophene (CAS No. 143469-22-1) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a thiophene ring. The combination of these functional groups endows the molecule with a range of interesting properties, making it a valuable building block for various applications.

The thiophene ring, a five-membered heterocyclic compound, is known for its aromatic stability and electronic properties. The presence of the bromine atom and the trifluoromethyl group significantly influences the reactivity and physical properties of the molecule. The bromine atom, being an excellent leaving group, facilitates various substitution reactions, while the trifluoromethyl group imparts enhanced lipophilicity and metabolic stability.

In recent years, 2-Bromo-5-(trifluoromethyl)thiophene has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel antiviral agents. The trifluoromethyl group was found to enhance the antiviral activity by improving the compound's ability to penetrate cell membranes and resist metabolic degradation.

Another significant application of 2-Bromo-5-(trifluoromethyl)thiophene is in the field of materials science, particularly in the synthesis of organic semiconductors. The unique electronic properties of thiophenes make them ideal for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The introduction of the bromine and trifluoromethyl groups can fine-tune the electronic structure and improve the performance of these materials.

The synthetic accessibility of 2-Bromo-5-(trifluoromethyl)thiophene has also been a focus of research. A recent paper in Tetrahedron Letters described an efficient synthetic route that utilizes palladium-catalyzed cross-coupling reactions to produce this compound with high yield and purity. This method not only simplifies the synthesis but also reduces the environmental impact by minimizing waste generation.

In addition to its applications in drug discovery and materials science, 2-Bromo-5-(trifluoromethyl)thiophene has shown promise in other areas such as agrochemicals and chemical probes. Its ability to participate in a wide range of chemical reactions makes it a valuable tool for researchers exploring new chemical spaces.

The safety profile of 2-Bromo-5-(trifluoromethyl)thiophene is another important consideration. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is essential to adhere to standard safety guidelines to prevent any potential hazards. Researchers should be aware of its reactivity with certain chemicals and take appropriate precautions during storage and handling.

In conclusion, 2-Bromo-5-(trifluoromethyl)thiophene (CAS No. 143469-22-1) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and beyond. Its unique structural features make it an attractive candidate for further research and development, contributing to advancements in various scientific fields.

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Amadis Chemical Company Limited
(CAS:143469-22-1)2-Bromo-5-(trifluoromethyl)thiophene
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Purity:99%/99%
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